molecular formula C8H9BrN2O2 B8769175 6-Bromo-N-methoxy-N-methylpyridine-2-carboxamide

6-Bromo-N-methoxy-N-methylpyridine-2-carboxamide

Cat. No.: B8769175
M. Wt: 245.07 g/mol
InChI Key: QYLHAPYUYGPBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-N-methoxy-N-methylpyridine-2-carboxamide is a useful research compound. Its molecular formula is C8H9BrN2O2 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

6-bromo-N-methoxy-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)6-4-3-5-7(9)10-6/h3-5H,1-2H3

InChI Key

QYLHAPYUYGPBKW-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=NC(=CC=C1)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of 6-bromopicolinic acid (5.44 g, 26.93 mmol) in DCM (100 mL) was added a solution of CDI (5.67 g, 34.97 mmol) in DCM (70 mL) drop-wise over 15 minutes under nitrogen. The solution cleared a little during the addition but remained cloudy and after 1 hour at rt the mixture was treated drop-wise over 15 minutes with N,O-dimethylhydroxylamine [solution in DCM prepared by treating N,O-dimethylhydroxylamine hydrochloride (5.35 g, 53.82 mmol) with aqueous NaOH (2M, 100 mL) and extracting with DCM (2×100 mL)]. The mixture cleared during the addition and the resulting clear pale yellow solution was left to stir under nitrogen for 20 hours. The mixture was then reduced under vacuum and the residue partitioned between EtOAc (125 mL) and saturated aqueous NaHCO3 (125 mL). The layers were then separated and the organic layer washed with brine (125 mL), dried (MgSO4), filtered and reduced to give the title compound as a yellow oil (5.29 g).
Quantity
5.44 g
Type
reactant
Reaction Step One
Name
Quantity
5.67 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

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